molecular formula C8H10N4O3 B596155 N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide CAS No. 1215205-33-6

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

Cat. No. B596155
M. Wt: 210.193
InChI Key: XLNPNHWSJMSOMA-UHFFFAOYSA-N
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Description

“N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide” is a heterocyclic organic compound . It has a molecular weight of 210.2 and a molecular formula of C8H10N4O3 . The IUPAC name for this compound is N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of “N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide” consists of a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position . The pyridine ring is also attached to an acetohydrazide group .

Scientific Research Applications

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine :

    • Application : This compound was synthesized as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
    • Methods of Application : The synthesis involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
    • Results : Although the compound did not show the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ .
  • Nitropyridines :

    • Application : Nitropyridines are used in the synthesis of various organic compounds .
    • Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
    • Results : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

properties

IUPAC Name

N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-5-3-4-10-8(7(5)12(14)15)11(9)6(2)13/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNPNHWSJMSOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N(C(=O)C)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682415
Record name N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide

CAS RN

1215205-33-6
Record name N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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